

In Silico Docking Analysis of Roburic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Roburic Acid	
Cat. No.:	B049110	Get Quote

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This guide provides a comprehensive comparison of the in silico docking performance of **roburic acid** against various protein targets implicated in cancer and inflammation. The data presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. All quantitative data is summarized in comparative tables, and detailed experimental protocols for the cited docking studies are provided. Visualizations of key signaling pathways and a general experimental workflow are included to facilitate understanding.

Comparative Docking Performance of Roburic Acid

In silico docking studies have explored the binding affinity of **roburic acid** for a range of protein targets, primarily in the context of its anti-cancer and anti-inflammatory properties. The following tables summarize the binding energies of **roburic acid** and compare them with known inhibitors for the same targets. Binding energy is a measure of the strength of the interaction between a ligand (**roburic acid** or a known inhibitor) and its target protein; more negative values typically indicate a stronger binding affinity.

Lung Cancer Targets

A study utilizing network pharmacology and molecular docking identified several potential targets of **roburic acid** in lung cancer. The docking results, obtained using AutoDock Tools, revealed good binding affinity for seven key proteins.[1]



Target Protein	PDB ID	Roburic Acid Binding Energy (kcal/mol)	Known Inhibitor	Known Inhibitor Binding Energy (kcal/mol)
Prostaglandin- Endoperoxide Synthase 2 (PTGS2/COX-2)	3NT1	-6.27[1]	Celecoxib	-10.83
Aromatase (CYP19A1)	6UZE	-7.94[1]	Letrozole	-4.109
Prostaglandin- Endoperoxide Synthase 1 (PTGS1/COX-1)	6Y3C	-8.13[1]	Ibuprofen	-7.65 to -8.93
Androgen Receptor (AR)	Not Specified	Not Specified	Bicalutamide	-9.19
Cytochrome P450 17A1 (CYP17A1)	Not Specified	Not Specified	Abiraterone	-14.5
Prostaglandin E Synthase (PTGES)	Not Specified	Not Specified	Dinoprostone	Not available in searched literature
Steroid 5-alpha- reductase 1 (SRD5A1)	Not Specified	Not Specified	Dutasteride	Not available in searched literature

Colorectal Cancer Targets

In silico studies have also predicted that **roburic acid** may interact with several proteins relevant to colorectal cancer, exhibiting competitive binding affinity when compared to reference inhibitors.[2][3] While the specific binding energies for **roburic acid** against these



targets were not explicitly provided in the available literature, the qualitative assessment suggests its potential as an inhibitor.

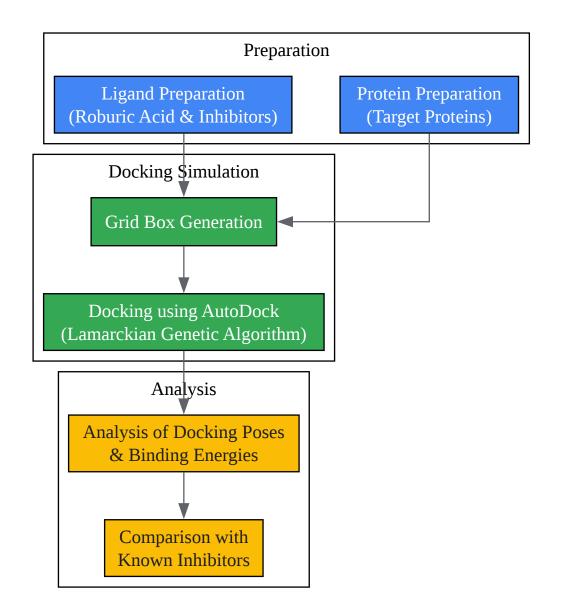
Target Protein	Known Inhibitor	Known Inhibitor Binding Energy (kcal/mol)
Carbonic Anhydrase II (CAII)	Acetazolamide	Not available in searched literature
Carboxylesterase 1 (CES1)	Orlistat	Not available in searched literature
Epidermal Growth Factor Receptor (EGFR)	Erlotinib	-7.3 to -9.01[4][5]
Phospholipase A2 Group IIA (PLA2G2A)	LY315920	Not available in searched literature

Experimental Protocols: Molecular Docking

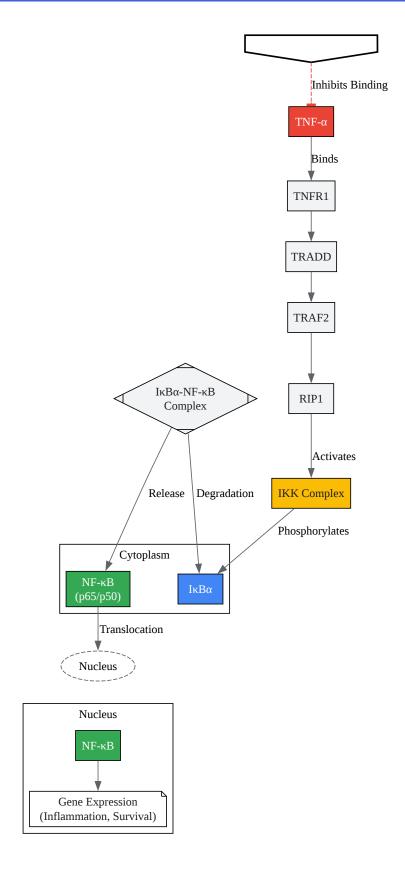
The in silico docking studies of **roburic acid** have primarily utilized AutoDock software. The general workflow for such a study is outlined below.

General Docking Workflow

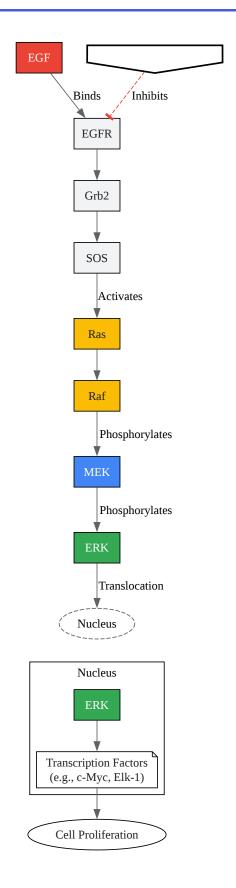












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- To cite this document: BenchChem. [In Silico Docking Analysis of Roburic Acid: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b049110#in-silico-docking-studies-of-roburic-acid-with-target-proteins]

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